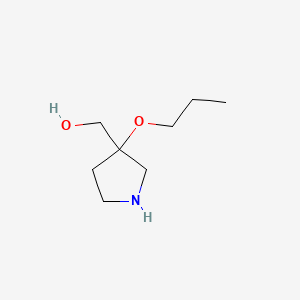
Lithium(1+) 3-(triethylsilyl)prop-2-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 3-(triethylsilyl)prop-2-ynoate is a chemical compound with the molecular formula C9H15LiO2Si and a molecular weight of 190.2407 g/mol . This compound is known for its unique structure, which includes a lithium ion, a triethylsilyl group, and a prop-2-ynoate moiety. It is used in various scientific research applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 3-(triethylsilyl)prop-2-ynoate typically involves the reaction of triethylsilylacetylene with lithium hydroxide in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Triethylsilylacetylene+Lithium Hydroxide→Lithium(1+) 3-(triethylsilyl)prop-2-ynoate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using standard techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Lithium(1+) 3-(triethylsilyl)prop-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or hydrocarbons.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Lithium(1+) 3-(triethylsilyl)prop-2-ynoate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Lithium(1+) 3-(triethylsilyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The lithium ion can interact with various enzymes and proteins, affecting their activity and function. The triethylsilyl group can also participate in chemical reactions, modifying the properties of the compound and its interactions with other molecules.
類似化合物との比較
Similar Compounds
Uniqueness
Lithium(1+) 3-(triethylsilyl)prop-2-ynoate is unique due to its combination of a lithium ion and a triethylsilyl group, which imparts distinct chemical properties. This makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and interact with different molecular targets.
特性
分子式 |
C9H15LiO2Si |
|---|---|
分子量 |
190.3 g/mol |
IUPAC名 |
lithium;3-triethylsilylprop-2-ynoate |
InChI |
InChI=1S/C9H16O2Si.Li/c1-4-12(5-2,6-3)8-7-9(10)11;/h4-6H2,1-3H3,(H,10,11);/q;+1/p-1 |
InChIキー |
PEFHQGBFRVNDJG-UHFFFAOYSA-M |
正規SMILES |
[Li+].CC[Si](CC)(CC)C#CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


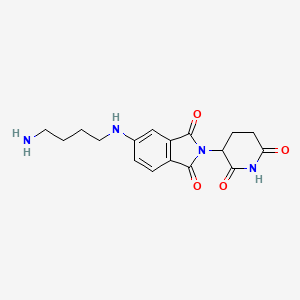
![5-[(3-Amino-2-phenyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13491779.png)
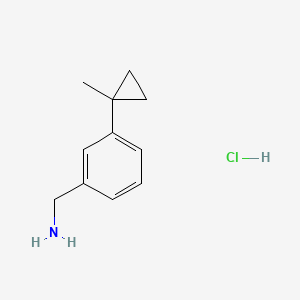
![rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13491798.png)
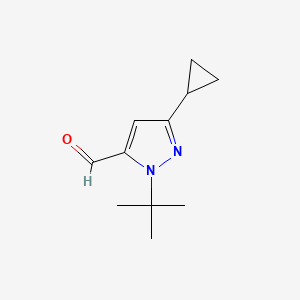

![1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13491818.png)
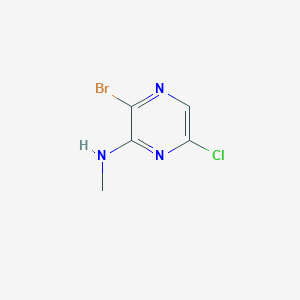
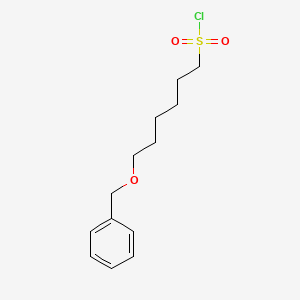
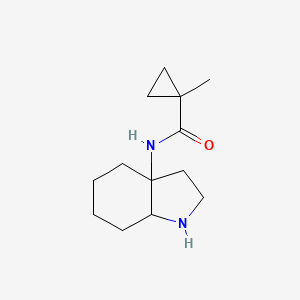
![2-[[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methoxy]-1H-isoindole-1,3(2h)-dione](/img/structure/B13491842.png)
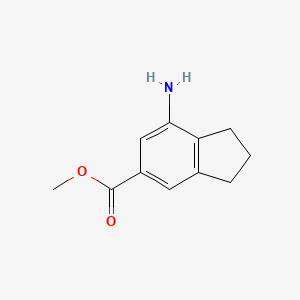
![4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13491864.png)
